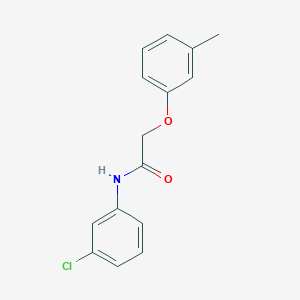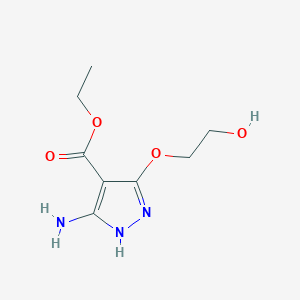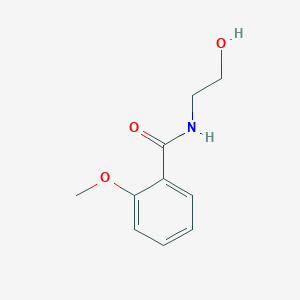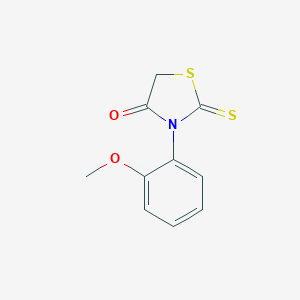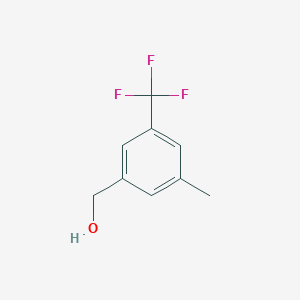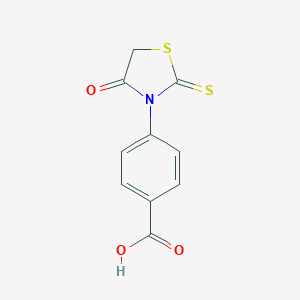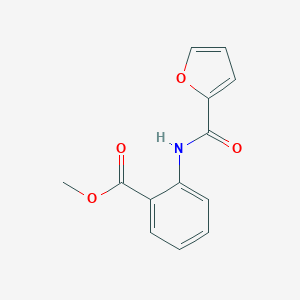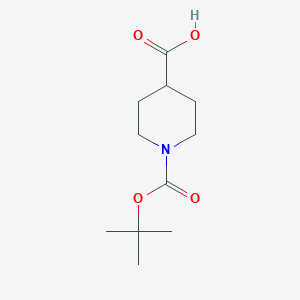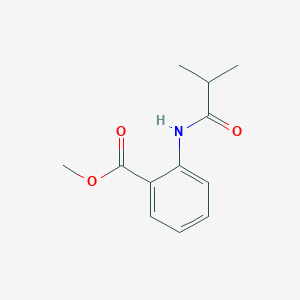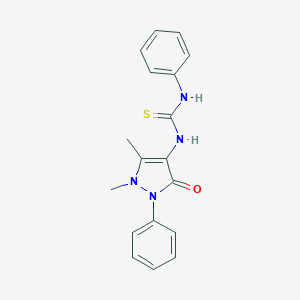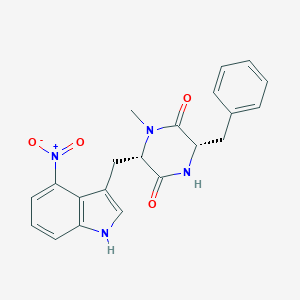
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is a complex organic compound with the molecular formula C16H11ClN2O2. This compound is part of the pyrrole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleimide derivatives with aniline derivatives under specific conditions. One common method includes the use of maleic anhydride and aniline in the presence of a catalyst to form the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Maleimide: Another pyrrole derivative with similar chemical properties.
3-Pyrroline-2,5-dione: Shares the pyrrole ring structure but differs in functional groups.
Maleic imide: Similar in structure but with different substituents.
Uniqueness
3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6903-92-0 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-anilino-4-chloro-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H |
InChI Key |
IJYHJPUCQKQUMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


